![molecular formula C26H22Cl2K4N4O22S6 B053938 6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy CAS No. 120583-77-9](/img/structure/B53938.png)
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy], commonly known as DCDHF-DA, is a fluorescent dye that is widely used in scientific research applications. This compound is synthesized through a specific chemical process and has unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of DCDHF-DA involves its ability to bind to specific cellular structures and emit fluorescent light when excited by a specific wavelength of light. This allows researchers to visualize various cellular processes in real-time and monitor changes over time.
Biochemische Und Physiologische Effekte
DCDHF-DA has several biochemical and physiological effects that make it a valuable tool for scientific research. This compound is non-toxic and has low background fluorescence, which allows for accurate and reliable measurements. Additionally, DCDHF-DA is membrane-permeable, which allows it to enter cells and bind to specific cellular structures.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DCDHF-DA in lab experiments include its high sensitivity, low background fluorescence, and non-toxic nature. However, there are some limitations to using this compound, including its limited spectral range and its sensitivity to pH changes.
Zukünftige Richtungen
There are several future directions for research involving DCDHF-DA. One area of research is the development of new fluorescent dyes with improved spectral properties and increased sensitivity. Additionally, researchers are exploring new applications for DCDHF-DA in the study of various cellular processes, including apoptosis, autophagy, and oxidative stress. Finally, there is a growing interest in using DCDHF-DA in vivo to study various biological processes in living organisms.
Synthesemethoden
The synthesis of DCDHF-DA involves a series of chemical reactions that are carefully controlled to produce a high-quality product. The starting materials for this synthesis are 6,13-dichloro-3,10-bis(aminopropyl)phenothiazine and potassium bisulfite. These materials are reacted together to form the intermediate product, which is then further reacted with potassium hydroxide and potassium carbonate to produce the final product.
Wissenschaftliche Forschungsanwendungen
DCDHF-DA is widely used in scientific research applications, particularly in the field of cell biology. This compound is used as a fluorescent probe to visualize various biological processes, including mitochondrial membrane potential, reactive oxygen species, and lipid peroxidation. DCDHF-DA is also used to study the effects of various drugs and toxins on cellular function.
Eigenschaften
CAS-Nummer |
120583-77-9 |
|---|---|
Produktname |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy |
Molekularformel |
C26H22Cl2K4N4O22S6 |
Molekulargewicht |
1162.2 g/mol |
IUPAC-Name |
tetrapotassium;2-[[6,13-dichloro-10-(2-sulfonatooxyethylamino)-4,11-bis(2-sulfonatooxyethylsulfonyl)-7H-[1,4]benzoxazino[2,3-b]phenoxazin-3-ylidene]amino]ethyl sulfate |
InChI |
InChI=1S/C26H26Cl2N4O22S6.4K/c27-17-19-23(53-21-13(31-19)1-3-15(29-5-7-49-57(37,38)39)25(21)55(33,34)11-9-51-59(43,44)45)18(28)20-24(17)54-22-14(32-20)2-4-16(30-6-8-50-58(40,41)42)26(22)56(35,36)12-10-52-60(46,47)48;;;;/h1-4,29,31H,5-12H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
SWCACVRZNHFJBB-UHFFFAOYSA-J |
Isomerische SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES |
C1=CC(=C(C2=C1NC3=C(C4=C(C(=C3O2)Cl)N=C5C=CC(=NCCOS(=O)(=O)[O-])C(=C5O4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Kanonische SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Synonyme |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethylsulfonyl]-5,12-dioxa-7,14-diazapentacene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
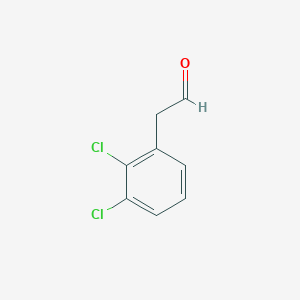
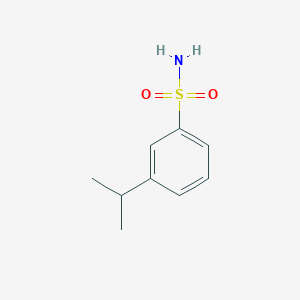
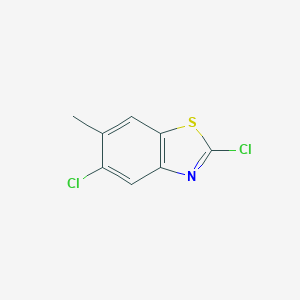
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
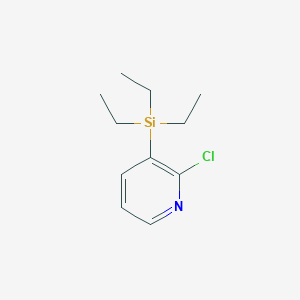
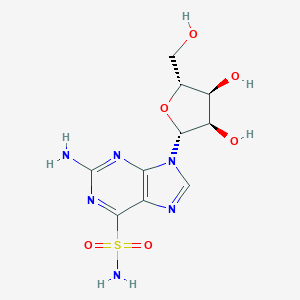
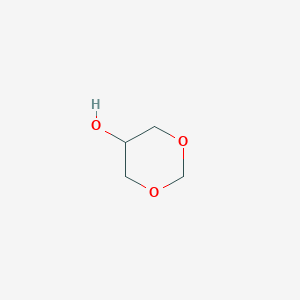
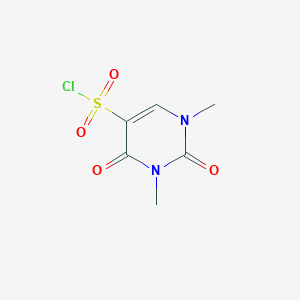
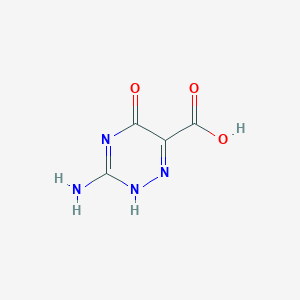
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
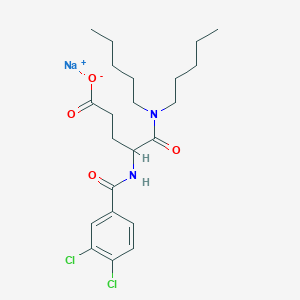
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)